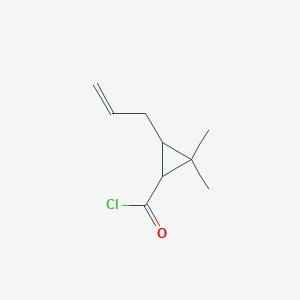
2,2-Dimethyl-3-(prop-2-en-1-yl)cyclopropane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-(prop-2-en-1-yl)cyclopropane-1-carbonyl chloride is an organic compound characterized by a cyclopropane ring substituted with a prop-2-en-1-yl group and a carbonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(prop-2-en-1-yl)cyclopropane-1-carbonyl chloride typically involves the reaction of 2,2-Dimethyl-3-(prop-2-en-1-yl)cyclopropane-1-carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually refluxed until the evolution of gas ceases, indicating the completion of the reaction. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-3-(prop-2-en-1-yl)cyclopropane-1-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles, such as amines, alcohols, or thiols, to form corresponding amides, esters, or thioesters.
Addition Reactions: The prop-2-en-1-yl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides, to form halogenated derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., ethanethiol). These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed.
Addition Reactions: Reagents such as bromine (Br2) or hydrogen bromide (HBr) are used. The reactions are usually performed at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used. The reactions are carried out under acidic or basic conditions, depending on the desired product.
Major Products Formed
Substitution Reactions: Amides, esters, and thioesters.
Addition Reactions: Halogenated derivatives.
Oxidation Reactions: Carboxylic acids and ketones.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3-(prop-2-en-1-yl)cyclopropane-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate the mechanisms of biological processes.
Medicine: It is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals, such as fragrances and flavors, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-3-(prop-2-en-1-yl)cyclopropane-1-carbonyl chloride involves its interaction with nucleophiles or electrophiles, depending on the type of reaction. The carbonyl chloride group is highly reactive and can readily undergo nucleophilic substitution reactions. The prop-2-en-1-yl group can participate in addition reactions with electrophiles. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropylmethyl acetate: This compound has a similar cyclopropane ring structure but with different substituents.
Ethyl 2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylate: Another compound with a similar cyclopropane ring but with an ester functional group.
Uniqueness
2,2-Dimethyl-3-(prop-2-en-1-yl)cyclopropane-1-carbonyl chloride is unique due to its combination of a cyclopropane ring, a prop-2-en-1-yl group, and a carbonyl chloride group. This unique structure imparts specific reactivity and properties that are not found in other similar compounds, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
75077-08-6 |
|---|---|
Fórmula molecular |
C9H13ClO |
Peso molecular |
172.65 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-prop-2-enylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C9H13ClO/c1-4-5-6-7(8(10)11)9(6,2)3/h4,6-7H,1,5H2,2-3H3 |
Clave InChI |
LXIXKGPIRDONDE-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C1C(=O)Cl)CC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















